molecular formula C8H9FN2O3S B14808547 5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide

5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide

Cat. No.: B14808547
M. Wt: 232.23 g/mol
InChI Key: BKOZWVUUBPWSTP-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9FN2O3S and a molecular weight of 232.23 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a fluorine atom, and a sulfonamide group attached to a pyridine ring. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control of reaction conditions and scalability. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom enhances the compound’s binding affinity and stability, while the cyclopropoxy group may contribute to its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group, fluorine atom, and sulfonamide group in specific positions on the pyridine ring makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9FN2O3S

Molecular Weight

232.23 g/mol

IUPAC Name

5-cyclopropyloxy-2-fluoropyridine-3-sulfonamide

InChI

InChI=1S/C8H9FN2O3S/c9-8-7(15(10,12)13)3-6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

BKOZWVUUBPWSTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)F)S(=O)(=O)N

Origin of Product

United States

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